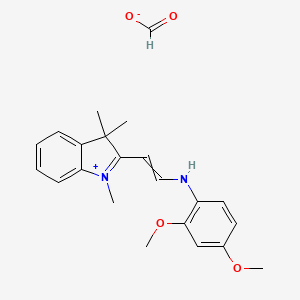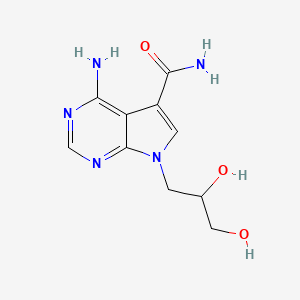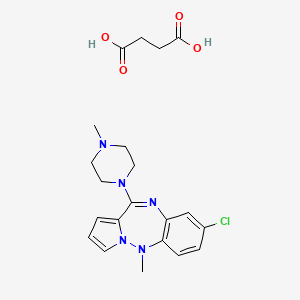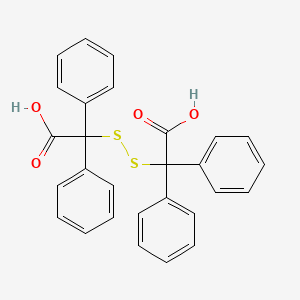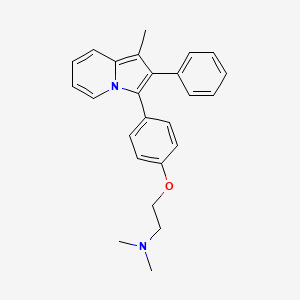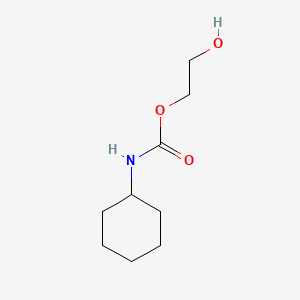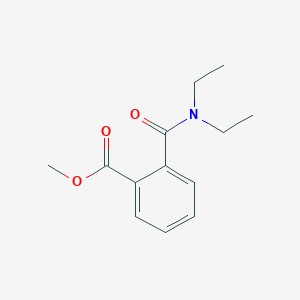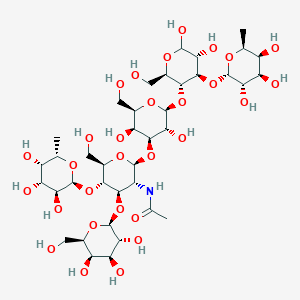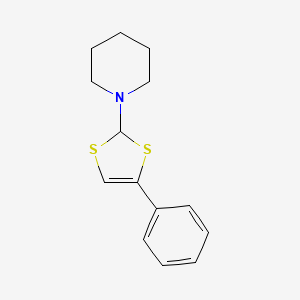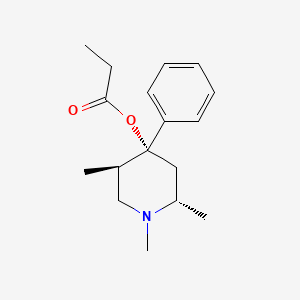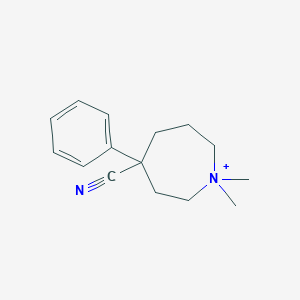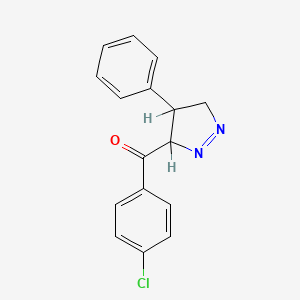
(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a 4-chlorophenyl group and a 4-phenyl-4,5-dihydro-3H-pyrazol-3-yl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
(4-Hydroxyphenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone: Similar structure but with a hydroxyl group instead of a chlorine atom.
(4-Fluorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent or its utility in materials science.
属性
CAS 编号 |
6631-08-9 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O/c17-13-8-6-12(7-9-13)16(20)15-14(10-18-19-15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
InChI 键 |
OFFITTOITABXEU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(N=N1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


